![molecular formula C10H14 B14718047 5-Ethenylbicyclo[2.2.2]oct-2-ene CAS No. 21145-79-9](/img/structure/B14718047.png)
5-Ethenylbicyclo[2.2.2]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenylbicyclo[2.2.2]oct-2-ene: is a bicyclic compound with a unique structure that includes a bicyclo[2.2.2]octene framework. This compound is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis (RCM). This method is advantageous due to its simplicity and convenience . The Diels-Alder reaction forms the bicyclic structure, and subsequent RCM helps in achieving the desired ethenyl substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. specific industrial methods are less documented and may vary based on the desired application and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the ethenyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Ethyl-substituted bicyclo[2.2.2]octane.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure and reactivity make it suitable for constructing complex molecules and studying reaction mechanisms .
Biology and Medicine: The compound’s derivatives have shown potential in biological applications. For instance, certain bicyclo[2.2.2]octene derivatives are known to inhibit enzymes like 11β-HSD1, which is involved in metabolic processes .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials. Its unique structure contributes to the properties of the resulting materials, such as rigidity and stability .
Wirkmechanismus
The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives often involves interaction with specific molecular targets. For example, derivatives that inhibit 11β-HSD1 interact with the enzyme’s active site, preventing its normal function and thereby affecting metabolic pathways . The rigid structure of the compound allows for precise interactions with target molecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]oct-2-ene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
2-Methyl-bicyclo[2.2.2]oct-2-ene: Contains a methyl group instead of an ethenyl group, leading to different reactivity and applications.
2,3-Dioxabicyclo[2.2.2]oct-5-ene: Contains oxygen atoms in the ring, significantly altering its chemical properties and reactivity.
Uniqueness: 5-Ethenylbicyclo[2.2.2]oct-2-ene stands out due to the presence of the ethenyl group, which enhances its reactivity and potential for diverse applications. Its rigid and strain-free structure further adds to its uniqueness, making it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
21145-79-9 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
5-ethenylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2 |
InChI-Schlüssel |
OVAIKAHGQOHGBD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC2CCC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


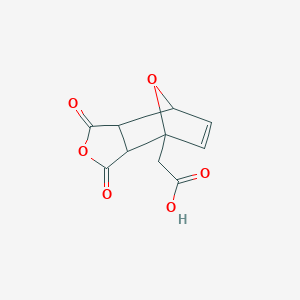

![(2Z,7E)-2,7-bis[(E)-3-phenylprop-2-enylidene]cycloheptan-1-one](/img/structure/B14717973.png)
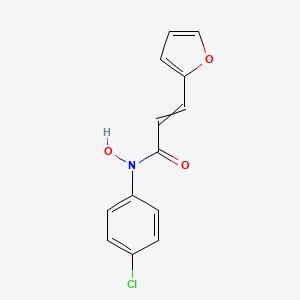


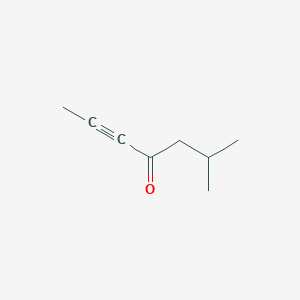
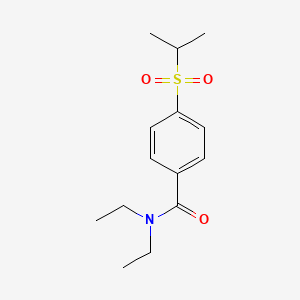


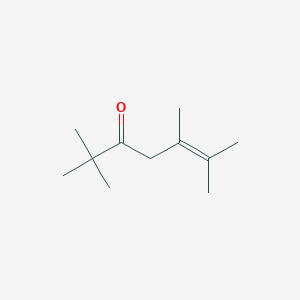


![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
